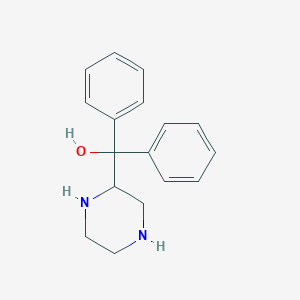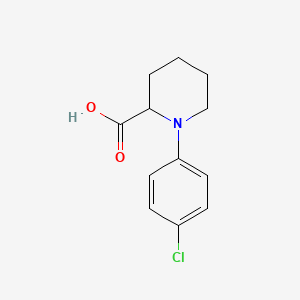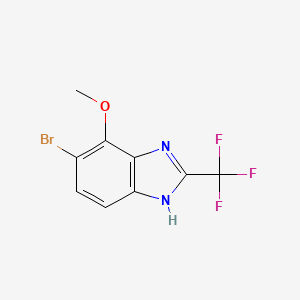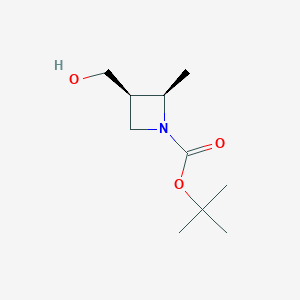
tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) under basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide (t-BuBr) in the presence of a strong base like sodium hydride (NaH).
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde (HCHO) and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkylating agents (e.g., tert-butyl bromide), arylating agents (e.g., phenyl bromide)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or arylated azetidines
Applications De Recherche Scientifique
tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways and physiological responses. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
- tert-Butyl (2S,3S)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
- tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methyl-azetidine-1-carboxylate
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The (2R,3R) configuration may result in different interactions with molecular targets compared to other stereoisomers, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 |
Clé InChI |
GCKYULDQJWNXBA-SFYZADRCSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CN1C(=O)OC(C)(C)C)CO |
SMILES canonique |
CC1C(CN1C(=O)OC(C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)

![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
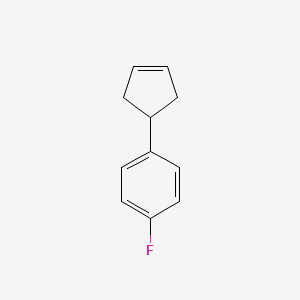
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)

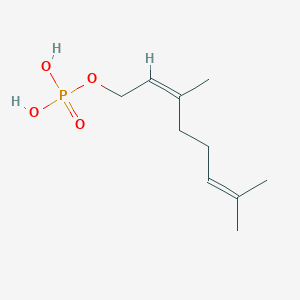
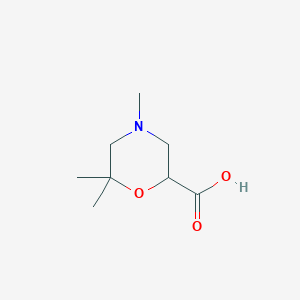
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
